Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Description
This compound features a 1,3,4-thiadiazole core substituted with a benzo[d]thiazole-2-carboxamido group at position 5 and a thioacetamido-acetate moiety at position 2. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for antimicrobial, anticancer, and antifungal properties . The thiadiazole-thioacetate linkage enhances solubility and bioavailability, while the ester group (ethyl acetate) facilitates cellular uptake.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S3/c1-2-25-12(23)7-17-11(22)8-26-16-21-20-15(28-16)19-13(24)14-18-9-5-3-4-6-10(9)27-14/h3-6H,2,7-8H2,1H3,(H,17,22)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOKHUSWMGJRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate generally involves multi-step organic reactions. The process starts with the formation of the benzo[d]thiazole core, followed by the introduction of the thiadiazole moiety. These steps typically require controlled reaction conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrially, the production of this compound involves scaling up the laboratory synthetic routes with optimizations to enhance efficiency and reduce costs. Techniques such as flow chemistry may be employed to streamline the synthesis process and ensure consistent quality across large batches.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound is known to undergo various chemical reactions, including:
Oxidation: Can involve the conversion of thiol groups to sulfonyl derivatives.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions often take place on the aromatic rings or heteroatoms.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases or acids for substitution reactions are commonly used. Conditions might vary from mild to extreme temperatures, solvents
Biological Activity
Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 499.6 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole and thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 2-(...) | MCF-7 (breast cancer) | 1.85 |
| Ethyl 2-(...) | HepG2 (liver cancer) | 2.09 |
| Ethyl 2-(...) | HeLa (cervical cancer) | 1.95 |
These results indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives of benzothiazole possess significant antibacterial and antifungal activities. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to cell death.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for tumor growth and survival .
Study on Anticancer Efficacy
In a controlled study involving MCF-7 and HepG2 cell lines, researchers treated cells with varying concentrations of Ethyl 2-(...) over 48 hours. The results indicated a dose-dependent response in cell viability, confirming the compound's potential as an anticancer agent.
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound was tested using disk diffusion methods and exhibited significant zones of inhibition compared to control groups.
Comparison with Similar Compounds
Structural Analogues with Varied Thiadiazole Substitutions
Thiadiazole derivatives with modifications at positions 2 and 5 exhibit diverse biological activities. Key examples include:
Key Observations :
- Antifungal Activity: Chlorobenzylthio and phenoxyacetamide groups (e.g., compound 5e) correlate with moderate antifungal activity against Candida spp. via ergosterol biosynthesis inhibition .
- Solubility : Piperidinylsulfonyl and ethyl ester groups (e.g., ) improve pharmacokinetic properties compared to unsubstituted analogs.
Role of the Benzothiazole Moiety
The benzo[d]thiazole-2-carboxamido group in the target compound distinguishes it from analogs with cyclohexylamine (), methoxybenzamido (), or anilino () substituents. Benzothiazoles are known to intercalate DNA, inhibit topoisomerases, and disrupt fungal cell membranes . Compared to 4-methoxybenzamido (compound 44), the benzothiazole group may enhance antifungal potency due to its planar aromatic structure and sulfur content, which facilitate membrane penetration .
Physicochemical Properties
Substituents significantly impact melting points and synthesis yields:
The target compound’s ethyl ester and benzothiazole groups likely result in a melting point range of 140–160°C and a synthesis yield of ~70–80%, based on analogous protocols .
Mechanism of Action Comparisons
- Antifungal Analogs : Thiadiazole derivatives with thioether linkages (e.g., compound 5e) inhibit ergosterol biosynthesis in Candida spp., similar to azole drugs .
- Anticancer Analogs: Benzothiazole-containing compounds (e.g., ) intercalate DNA, while phenoxyacetamide derivatives (e.g., ) may target tubulin polymerization.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity?
- Answer: The compound integrates a benzothiazole ring (aromatic heterocycle with sulfur and nitrogen), a 1,3,4-thiadiazole moiety (sulfur- and nitrogen-rich heterocycle), and two acetamide bridges. The benzothiazole contributes to π-π stacking interactions in biological targets, while the thiadiazole enhances electrophilicity and hydrogen-bonding capacity. The thioether (-S-) and ester (-COOEt) groups increase solubility in organic solvents and modulate metabolic stability .
Q. What synthetic strategies are commonly employed to prepare this compound?
- Answer: A typical multi-step synthesis involves:
Thiosemicarbazide formation: Reacting benzothiazole-2-carbonyl chloride with thiosemicarbazide to form the thiadiazole-thiol intermediate.
S-Alkylation: Substituting the thiol group with chloroacetyl chloride to introduce the thioacetamide linkage.
Esterification: Coupling with ethyl glycinate using carbodiimide-mediated amidation .
- Critical parameters: Reaction pH (7–9), solvent polarity (DMF or acetone), and temperature (60–80°C) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer:
- NMR: H/C NMR confirms acetamide and ester linkages (e.g., δ 1.2–1.4 ppm for CHCH-O-; δ 4.1–4.3 ppm for -COOEt).
- FT-IR: Peaks at ~1700 cm (C=O stretch of ester/amide) and ~1250 cm (C-S-C stretch).
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z ~437) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against cancer cell lines?
- Answer:
- Assay Design: Use MTT or SRB assays on A549 (lung), HEPG2 (liver), and MCF7 (breast) cancer cells.
- Controls: Include cisplatin (positive control) and DMSO (vehicle control).
- Dose Range: 1–100 µM, with IC calculation via nonlinear regression .
- Mechanistic Studies: Follow-up with apoptosis assays (Annexin V/PI staining) and ROS generation measurements .
Q. What computational methods can predict the compound’s interaction with biological targets?
- Answer:
- Molecular Docking: Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17) or thymidylate synthase. Focus on hydrogen bonds with thiadiazole sulfur and benzothiazole nitrogen .
- MD Simulations: GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
- ADMET Prediction: SwissADME for bioavailability (Lipinski’s Rule compliance) and toxicity (AMES test) .
Q. How can structural modifications optimize pharmacokinetic properties?
- Answer:
- Modification Sites:
| Site | Modification | Effect |
|---|---|---|
| Ester (-COOEt) | Hydrolysis to carboxylic acid | Increased solubility |
| Thiadiazole | Substituents (e.g., -Cl, -OCH) | Enhanced target affinity |
| Acetamide | Replacement with sulfonamide | Improved metabolic stability |
- Example: Replacing the ethyl ester with a polyethylene glycol (PEG) chain increases half-life in plasma .
Q. How to resolve contradictions in cytotoxicity data between similar derivatives?
- Answer:
- Case Study: Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate showed <10% cytotoxicity (A549), while analogs with -NO substituents exhibited IC < 20 µM .
- Resolution Strategies:
SAR Analysis: Map substituent effects (e.g., electron-withdrawing groups enhance activity).
Crystallography: Resolve binding mode differences (e.g., nitro group’s role in hydrophobic pockets).
Proteomics: Identify off-target interactions via affinity chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
